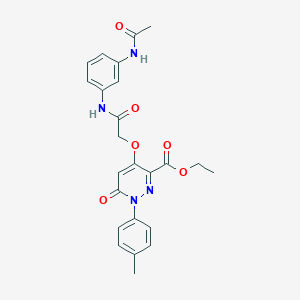![molecular formula C12H15F2NO B2683865 N-[[2-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine CAS No. 1184769-72-9](/img/structure/B2683865.png)
N-[[2-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[2-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine, also known as DFE-CPA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
作用機序
The exact mechanism of action of N-[[2-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine is not yet fully understood. However, it is believed to work by modulating the activity of certain receptors and neurotransmitters in the brain. Specifically, this compound has been shown to bind to the serotonin transporter and inhibit its activity, which could lead to an increase in serotonin levels in the brain. This increase in serotonin levels could then lead to the therapeutic effects of this compound in the treatment of depression and anxiety disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to increase the levels of certain neurotransmitters such as serotonin and dopamine in the brain. It has also been shown to reduce the levels of certain stress hormones such as cortisol. Additionally, this compound has been shown to have anti-inflammatory effects and to improve cognitive function in animal models.
実験室実験の利点と制限
One of the main advantages of N-[[2-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine for lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to have low toxicity and to be well-tolerated in animal studies. However, one limitation of this compound is that its mechanism of action is not yet fully understood, which could make it difficult to design experiments to study its effects.
将来の方向性
There are many potential future directions for research on N-[[2-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine. One area of research could focus on further elucidating its mechanism of action, which could lead to the development of more effective therapeutic agents. Additionally, research could focus on studying the effects of this compound in human subjects, which could help to determine its potential as a therapeutic agent for the treatment of various disorders. Finally, research could focus on developing new synthesis methods for this compound, which could make it more accessible for use in various fields.
合成法
N-[[2-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine can be synthesized through a multi-step process that involves the reaction of 2-(2,2-difluoroethoxy)benzaldehyde with cyclopropanamine in the presence of a suitable solvent and catalyst. The resulting product is then purified through various techniques such as column chromatography and recrystallization.
科学的研究の応用
N-[[2-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine has been studied for its potential applications in various fields such as pharmacology, neurology, and biochemistry. In pharmacology, this compound has been shown to have potential as a therapeutic agent for the treatment of depression and anxiety disorders. In neurology, this compound has been studied for its potential to modulate the activity of certain neurotransmitters, which could lead to the development of new treatments for neurological disorders such as Parkinson's disease. In biochemistry, this compound has been studied for its potential to inhibit the activity of certain enzymes, which could lead to the development of new drugs for the treatment of various diseases.
特性
IUPAC Name |
N-[[2-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c13-12(14)8-16-11-4-2-1-3-9(11)7-15-10-5-6-10/h1-4,10,12,15H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMMFYQDEQWOJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=CC=C2OCC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

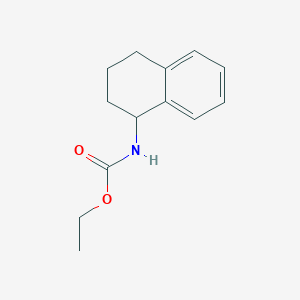

![4-benzyl-2-(2-chloro-4-fluorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2683785.png)

![1-[3-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]-3,3-dimethylazetidin-2-one](/img/structure/B2683788.png)
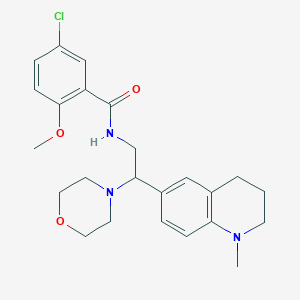
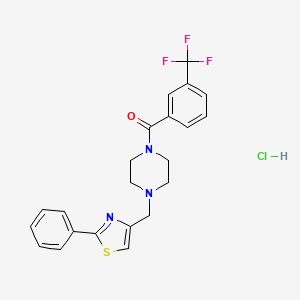
![2-([(1,1-Dioxido-1,2-benzisothiazol-3-yl)(1-naphthyl)amino]methyl)phenol](/img/structure/B2683793.png)
![2-{4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazin-1-yl}-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B2683796.png)
![(4-cyclobutylpiperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2683798.png)
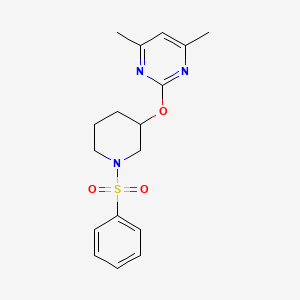
![3-(2-methoxybenzyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2683800.png)
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B2683802.png)
